molecular formula C15H30N2 B1207222 Bis(4-amino-3-methylcyclohexyl)methane CAS No. 6864-37-5

Bis(4-amino-3-methylcyclohexyl)methane

Cat. No.: B1207222
CAS No.: 6864-37-5
M. Wt: 238.41 g/mol
InChI Key: IGSBHTZEJMPDSZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(4-amino-3-methylcyclohexyl)methane, also known as 4,4’-methylenebis(2-methylcyclohexanamine), is primarily used as a curing agent for epoxy resins . The primary targets of this compound are the epoxy groups in the resin .

Mode of Action

The compound interacts with the epoxy groups in the resin through a chemical reaction known as cross-linking . This process involves the formation of covalent bonds between the this compound and the epoxy groups, resulting in a three-dimensional network of interconnected molecules . This cross-linked structure gives the cured epoxy resin its characteristic properties, including high mechanical strength, excellent chemical resistance, and good thermal stability .

Biochemical Pathways

The cross-linking reaction between this compound and the epoxy groups is a type of addition reaction, specifically a ring-opening reaction . The epoxy group, which is a three-membered ring containing an oxygen atom, is opened up and reacts with the amine groups in the this compound to form a larger molecule . This reaction can continue to occur multiple times, leading to the formation of a large, interconnected network of molecules .

Result of Action

The result of the action of this compound is the formation of a cured epoxy resin with high mechanical strength, excellent chemical resistance, and good thermal stability . These properties make the cured resin suitable for a wide range of applications, including coatings, adhesives, and composite materials .

Biochemical Analysis

Biochemical Properties

Bis(4-amino-3-methylcyclohexyl)methane plays a significant role in biochemical reactions, particularly in the context of polymer science. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with amine oxidases, which are enzymes involved in the metabolism of amines. These interactions can lead to the formation of stable complexes, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue repair. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue necrosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the metabolic flux of amine-containing compounds, leading to changes in metabolite levels. For example, this compound can modulate the activity of monoamine oxidases, which are key enzymes in the metabolism of neurotransmitters. This modulation can result in altered levels of neurotransmitters, affecting neuronal function and behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-amino-3-methylcyclohexyl)methane can be synthesized through the hydrogenation of bis(4-nitro-3-methylcyclohexyl)methane. The hydrogenation process typically involves the use of a palladium catalyst under high pressure and temperature conditions . The reaction is as follows:

Bis(4-nitro-3-methylcyclohexyl)methane+H2This compound\text{Bis(4-nitro-3-methylcyclohexyl)methane} + \text{H}_2 \rightarrow \text{this compound} Bis(4-nitro-3-methylcyclohexyl)methane+H2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Bis(4-amino-3-methylcyclohexyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-amino-3-methylcyclohexyl)methane is unique due to its high thermal stability and mechanical strength, which are superior to many other polyamines. Its specific structure allows for efficient cross-linking in epoxy resins, making it highly valuable in industrial applications .

Properties

IUPAC Name

4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h10-15H,3-9,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSBHTZEJMPDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1N)CC2CCC(C(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
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Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029670
Record name Bis(4-amino-3-methylcyclohexyl)methane
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, COLOURLESS-TO-YELLOW LIQUID.
Record name Cyclohexanamine, 4,4'-methylenebis[2-methyl-
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Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
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Boiling Point

342 °C
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
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Solubility

Solubility in water, g/100ml at 20 °C: 0.4
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
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Density

Relative density (water = 1): 0.95
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.08
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
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CAS No.

6864-37-5
Record name Bis(4-amino-3-methylcyclohexyl)methane
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Record name Bis(4-amino-3-methylcyclohexyl)methane
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Record name Cyclohexanamine, 4,4'-methylenebis[2-methyl-
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Record name Bis(4-amino-3-methylcyclohexyl)methane
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Record name 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine)
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Record name BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE
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Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
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Melting Point

-7 °C
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-amino-3-methylcyclohexyl)methane
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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